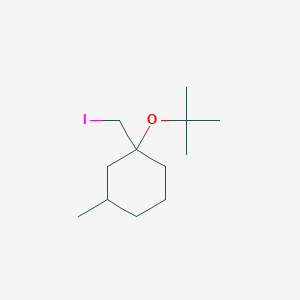

1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane

Beschreibung

1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane is a cyclohexane derivative featuring three key substituents: a bulky tert-butoxy group, an iodomethyl group, and a methyl group at the 3-position. This compound belongs to a class of halogenated cyclohexanes often utilized as intermediates in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry. The tert-butoxy group imparts steric hindrance, influencing both reactivity and conformational stability, while the iodomethyl group offers a reactive site for further functionalization.

Eigenschaften

Molekularformel |

C12H23IO |

|---|---|

Molekulargewicht |

310.21 g/mol |

IUPAC-Name |

1-(iodomethyl)-3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |

InChI |

InChI=1S/C12H23IO/c1-10-6-5-7-12(8-10,9-13)14-11(2,3)4/h10H,5-9H2,1-4H3 |

InChI-Schlüssel |

HRULWAACNYISDA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)(CI)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 1-(tert-butoxy)-3-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methylated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

Material Science: Utilized in the preparation of novel materials with specific properties.

Chemical Biology: Employed in the study of biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.

Oxidation: The tert-butoxy group undergoes electron transfer processes to form oxidized products.

Reduction: The iodomethyl group is reduced through the transfer of hydride ions.

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-1-(tert-butoxy)-3-methylcyclohexane

- Structure : Differs only in the halogen substituent (bromine instead of iodine).

- Molecular Formula : C₁₂H₂₃BrO (vs. C₁₂H₂₃IO for the iodo analog).

- Reactivity : Bromine’s lower atomic weight (79.9 vs. 126.9 for iodine) and weaker carbon-halogen bond strength make it less reactive in nucleophilic substitutions compared to iodine. This is critical in Suzuki-Miyaura couplings, where iodine derivatives often exhibit superior reactivity .

- Synthesis : Likely synthesized via similar alkylation or halogenation routes, though iodine’s larger size may require adjusted reaction conditions (e.g., longer reaction times or polar solvents) .

1-(tert-Butyl)-4-iodocyclohexane

- Structure : Features an iodine atom at the 4-position instead of the iodomethyl and tert-butoxy groups at the 1-position.

- Molecular Formula : C₁₀H₁₉I (MW: 266.17 g/mol).

- Conformation : The tert-butyl group induces a chair conformation, similar to the tert-butoxy group in the target compound. However, the absence of an oxygen atom reduces polarity and hydrogen-bonding capability .

Structural Analogs with Bulky Substituents

1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene

- Structure : Combines an iodomethyl group on cyclohexane with a 4-methylbenzene ring.

- Conformation : Cyclohexane adopts a chair conformation, with the benzene ring tilted at 67.23° relative to the cyclohexane plane. This steric arrangement is comparable to the tert-butoxy group’s impact on the target compound’s geometry .

r-1-tert-Butyl-1-c-4-cyano-1-c-3-phenylsulfonylcyclohexane

- Structure: Substitutes the iodomethyl group with cyano and phenylsulfonyl groups.

- Synthesis : Involves LiAlH₄ reduction, indicating that the iodomethyl group in the target compound could similarly participate in reductions or eliminations .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane | C₁₂H₂₃IO | 322.22 | tert-butoxy, iodomethyl, 3-methyl | High polarity, reactive C–I bond |

| 1-(Bromomethyl)-1-(tert-butoxy)-3-methylcyclohexane | C₁₂H₂₃BrO | 263.21 | tert-butoxy, bromomethyl, 3-methyl | Lower reactivity vs. iodo analog |

| 1-(tert-Butyl)-4-iodocyclohexane | C₁₀H₁₉I | 266.17 | tert-butyl, 4-iodo | Non-polar, stable chair conformation |

Research Findings

- Reactivity : The iodomethyl group in the target compound is highly susceptible to nucleophilic displacement, making it valuable for synthesizing complex molecules (e.g., pharmaceuticals or agrochemicals) .

- Conformational Stability : The tert-butoxy group stabilizes the chair conformation of the cyclohexane ring, as observed in analogs like 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene .

Notes

- Handling : Halogenated compounds often require precautions due to toxicity and environmental persistence. For example, iodinated analogs may pose disposal challenges .

- Safety : While specific hazard data for the target compound is unavailable, structurally similar substances (e.g., 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid) recommend using personal protective equipment and consulting safety sheets .

Biologische Aktivität

1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane, with the chemical formula CHIO and CAS number 1600171-89-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

The compound features a cyclohexane ring substituted with a tert-butoxy group and an iodomethyl group, which contribute to its unique reactivity and interaction with biological targets. Key properties include:

- Molecular Weight : 310 Da

- LogP : 4.31, indicating moderate lipophilicity

- Polar Surface Area : 9 Ų, suggesting limited polarity which may influence its membrane permeability.

Biological Activity Overview

Research on the biological activity of 1-(tert-butoxy)-1-(iodomethyl)-3-methylcyclohexane is limited, but it is essential to consider its structural analogs and related compounds to infer potential activities.

Antimicrobial Activity

Similar compounds have demonstrated notable antimicrobial properties. For instance, alkyl halides often exhibit varying degrees of antibacterial activity depending on their structure and substituents. The presence of the iodomethyl group may enhance reactivity towards microbial enzymes or cellular components, possibly leading to cytotoxic effects against pathogens.

Anti-inflammatory Potential

Compounds structurally related to 1-(tert-butoxy)-1-(iodomethyl)-3-methylcyclohexane have been studied for their anti-inflammatory properties. For example, some studies indicate that modifications in cyclohexane derivatives can lead to significant inhibition of pro-inflammatory cytokines, suggesting that similar mechanisms might be explored for this compound.

Study on Structural Analogues

A study focusing on structurally similar compounds indicated that modifications at the cyclohexane ring could influence anti-inflammatory activity significantly. Researchers observed that certain derivatives inhibited the expression of inflammatory markers such as COX-2 and IL-1β by substantial percentages (up to 89% inhibition) . This suggests that 1-(tert-butoxy)-1-(iodomethyl)-3-methylcyclohexane could also exhibit similar effects if tested.

Cytotoxicity Assessments

Cytotoxicity assays on related compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives of chromone exhibited tumor cell-specific cytotoxicity without affecting healthy cells . This raises the possibility that 1-(tert-butoxy)-1-(iodomethyl)-3-methylcyclohexane may possess selective cytotoxic effects worth investigating.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Alkyl Halides | Variable antibacterial activity |

| Anti-inflammatory | Cyclohexane Derivatives | Up to 89% inhibition of COX-2 and IL-1β |

| Cytotoxicity | Chromone Derivatives | Selective toxicity towards tumor cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.